2-Hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester

Lipophilicity Physicochemical property comparison Bioisostere design

Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-ynoate (CAS 537034-30-3) is a fluorinated α-hydroxy ester that combines a terminal alkyne, a trifluoromethyl group, and a tertiary alcohol on a pentynoic acid backbone. The compound belongs to the class of α-hydroxy-α-trifluoromethyl alkynyl esters, which are versatile intermediates for click chemistry, heterocycle synthesis, and peptide conjugate construction.

Molecular Formula C7H7F3O3
Molecular Weight 196.12 g/mol
Cat. No. B12106894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester
Molecular FormulaC7H7F3O3
Molecular Weight196.12 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC#C)(C(F)(F)F)O
InChIInChI=1S/C7H7F3O3/c1-3-4-6(12,5(11)13-2)7(8,9)10/h1,12H,4H2,2H3
InChIKeyLVSGOCLHIDWNST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester: A Trifluoromethylated Terminal Alkyne Building Block for Click Chemistry and Fluorinated Molecule Synthesis


Methyl 2-hydroxy-2-(trifluoromethyl)pent-4-ynoate (CAS 537034-30-3) is a fluorinated α-hydroxy ester that combines a terminal alkyne, a trifluoromethyl group, and a tertiary alcohol on a pentynoic acid backbone . The compound belongs to the class of α-hydroxy-α-trifluoromethyl alkynyl esters, which are versatile intermediates for click chemistry, heterocycle synthesis, and peptide conjugate construction [1]. Its molecular formula is C₇H₇F₃O₃ with a molecular weight of 196.12 g/mol, and it is commercially available at ≥95% purity .

Why 2-Hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester Cannot Be Replaced by Non-Alkynyl or Non-Trifluoromethylated Structural Analogs


Substituting 2-hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester with its closest structural analogs — the alkene derivative (CAS 117015-45-9), the ethyl ester homologue, or the non‑fluorinated 2‑hydroxy‑2‑methyl‑pent‑4‑ynoate — results in distinct changes in lipophilicity, electrophilicity, and the chemical reactivity of the α‑hydroxy‑α‑trifluoromethyl motif, which are critical for downstream synthetic derivatization [1]. The alkyne‑to‑alkene substitution eliminates Cu(I)-catalyzed azide‑alkyne cycloaddition (click chemistry) competence, and the removal of the CF₃ group sharply reduces the electrophilicity of the α‑hydroxy‑ester carbon and attenuates the hydrogen‑bond acidity of the tertiary alcohol. These differences limit the utility of generic analogs in bioisostere design, click conjugation, and lactonization‑based fragment synthesis that relies on the combined alkyne/CF₃ pharmacophore [2].

2-Hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester: Quantitative Comparative Evidence for Scientific Selection and Procurement


Head-to-Head LogP Comparison: Trifluoromethyl Alkynyl Ester vs. Trifluoromethyl Alkenyl Ester

The target compound (alkyne CAS 537034-30-3) exhibits a calculated LogP of 0.81577 [1], while the structurally closest alkene analog, methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate (CAS 117015-45-9), has a calculated LogP of 1.02890 . The alkyne-bearing compound is 0.21 LogP units less lipophilic despite having two fewer hydrogen atoms (C₇H₇F₃O₃, MW 196.12 vs. C₇H₉F₃O₃, MW 198.14). This lower LogP translates to measurably improved aqueous solubility and different membrane partitioning behavior in assay systems [1].

Lipophilicity Physicochemical property comparison Bioisostere design

Terminal Alkyne Functional Group Enables Click Chemistry Competence Absent in Alkene and Saturated Analogs

The target compound contains a terminal alkyne that serves as the dipolarophile in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole-linked conjugates [1]. The α-hydroxy-α-trifluoromethyl-α-alkynyl acid motif has been explicitly demonstrated to react with azido peptides via Cu(I) click chemistry to produce fluorinated peptide conjugates [2]. In contrast, the corresponding alkene analog (methyl 2-hydroxy-2-(trifluoromethyl)pent-4-enoate, CAS 117015-45-9) and the saturated analog (methyl 2-hydroxy-2-(trifluoromethyl)pentanoate) lack a terminal alkyne and are completely incompetent for CuAAC reactions, eliminating a key diversification pathway [3].

Click chemistry Bioconjugation CuAAC reactivity

Electron-Withdrawing CF₃ Group Depresses α-Hydroxy Acid pKa by ~2–3 Units Relative to Non-Fluorinated Analog, Enhancing H‑Bond Donor Strength

The trifluoromethyl group exerts a strong electron‑withdrawing inductive effect that increases the acidity of the α‑tertiary alcohol relative to methyl‑substituted analogs. α‑Trifluoromethylated alcohols consistently exhibit pKa values ~2–3 units lower than their non‑fluorinated counterparts; for example, 2,2,2‑trifluoroethanol has a measured pKa of 12.46 vs. ~15.9 for ethanol [1]. This pKa depression enhances the H‑bond donor capacity and modulates the hydrolytic stability of the ester under physiological conditions [2]. In the target compound, the combined effect of the α‑CF₃ and the ester carbonyl influences both the electrophilicity of the carbonyl carbon and the ionization state of the tertiary alcohol in buffered systems [3].

Acidity modulation pKa shift H‑bond donor capacity

Synthesis Yield Comparison: Methyl Trifluoropyruvate-Alkyne Carbonyl-yne Reaction vs. Alkene-Carbonyl-Ene Reaction for α-Hydroxy-α-CF₃ Ester Formation

The target compound is synthesized via carbonyl-yne reaction of methyl trifluoropyruvate with terminal acetylenes, a process that proceeds at 80 °C for 24 h in a sealed tube [1]. For the reaction with hex-1-yne in the presence of MgBr₂·Et₂O, the process is diastereoselective and provides trifluoromethyl‑substituted 2,3‑allenols cleanly [1]. By contrast, the corresponding carbonyl-ene reaction of the same methyl trifluoropyruvate with terminal alkenes requires higher temperatures (up to 150 °C) and yields the non‑alkynyl alkene analog (CAS 117015-45-9) via a distinct mechanistic pathway [2]. The choice of alkyne vs. alkene coupling partner determines whether the product retains a further functionalizable triple bond or delivers a terminal alkene of limited subsequent diversification potential [2][3].

Carbonyl-yne reaction Synthetic efficiency Trifluoropyruvate chemistry

Molecular Weight and Formula Comparison: Alkynyl Ester (C₇H₇F₃O₃, 196.12) vs. Alkenyl Analog (C₇H₉F₃O₃, 198.14)

The target alkynyl compound has a molecular weight of 196.12 g/mol (C₇H₇F₃O₃) , while the corresponding alkene analog (CAS 117015-45-9) weighs 198.14 g/mol (C₇H₉F₃O₃) [1]. The 2.02 g/mol difference (Δ = ~1%) corresponds to two fewer hydrogen atoms due to the alkyne unsaturation. Both compounds are supplied at ≥95% purity [1]. The molecular weight distinction is significant for mass‑balance calculations in preparative synthesis and for LC‑MS detection where even small mass differences affect extracted ion chromatogram (EIC) selection and quantitation accuracy.

Molecular weight comparison Elemental composition Purity assessment

Unique Lactonization Behavior of 2-Hydroxy-2-CF₃-4-pentenoic Acid Esters: Alkyne vs. Alkene Reactivity Divergence

Esters of 2-hydroxy-2-trifluoromethyl-4-pentenoic acids undergo a characteristic lactonization to form γ-lactones, a reactivity documented by the Kolomiets group [1]. The alkyne-bearing analog (target compound) is expected to undergo a distinct cyclization pathway compared to the alkene ester: the triple bond can participate in metal-catalyzed cycloisomerization or oxy-metallation, while the alkene ester undergoes simple acid- or base-catalyzed lactonization [1][2]. The resulting products (γ-lactone from alkene; furan or dihydrofuran derivative from alkyne via AgNO₃‑catalyzed cyclization) have fundamentally different ring structures and electronic properties [2].

Lactonization Intramolecular cyclization Heterocycle synthesis

Validated Application Scenarios for 2-Hydroxy-2-trifluoromethyl-pent-4-ynoic acid methyl ester Based on Quantitative Differentiation Evidence


Click Chemistry-Mediated Peptide and Biomolecule Conjugation

The terminal alkyne group enables quantitative Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized peptides, proteins, or oligonucleotides, forming stable 1,2,3-triazole linkages [1]. This application is impossible with the alkene or saturated analogs that lack a terminal triple bond. The α-hydroxy-α-trifluoromethyl motif has been successfully employed in peptide conjugate synthesis, demonstrating the feasibility of this approach [2].

Synthesis of Trifluoromethyl-Substituted 2,5-Dihydrofurans via Allenol Cyclization

The alkyne group reacts via carbonyl-yne chemistry with methyl trifluoropyruvate to form trifluoromethyl-containing 2,3-allenols, which are subsequently cyclized to 2,5-dihydrofurans using AgNO₃ [1]. This provides a stereoselective route to CF₃‑substituted oxygen heterocycles that are inaccessible from the corresponding alkene starting materials [2].

Fluorinated Fragment Library Design with Modulated Lipophilicity

With its measured LogP of 0.82, the alkyne ester offers lower lipophilicity compared to the alkene analog (LogP 1.03), making it suitable for fragment-based drug discovery campaigns where reduced logP correlates with improved ligand efficiency metrics [1]. The 0.21 LogP difference is a quantifiable property that procurement decisions should account for in lead optimization cascades [2].

Chiral Building Block for Asymmetric Synthesis of α-Hydroxy-α-CF₃ Carboxylic Acids

The tertiary α‑hydroxy‑α‑trifluoromethyl stereocenter can be established via diastereoselective carbonyl-yne reactions of methyl trifluoropyruvate (MgBr₂·Et₂O conditions) [1]. The resulting non‑racemic esters serve as precursors to enantiomerically enriched α‑hydroxy‑α‑trifluoromethyl carboxylic acids, high‑value building blocks for medicinal chemistry that benefit from the enhanced acidity (pKa depression) and metabolic stability conferred by the CF₃ group [2].

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